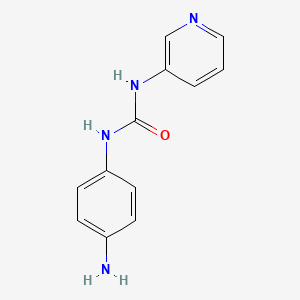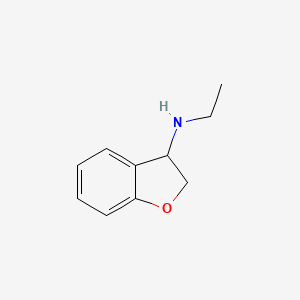![molecular formula C10H13NO4 B7542273 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid, also known as MFB, is a compound that has been studied for its potential therapeutic applications. This compound has gained attention due to its ability to modulate certain physiological processes in the body.
Mécanisme D'action
The mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine and decrease the levels of glutamate in the brain. These neurotransmitters are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species in the brain. This compound has also been shown to decrease the levels of inflammatory cytokines in the brain. These effects suggest that this compound has potential therapeutic applications for the treatment of oxidative stress-related disorders and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is its ability to easily cross the blood-brain barrier, making it a promising compound for the treatment of neurological disorders. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to study its potential use as a neuroprotective agent in traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can be synthesized through the reaction between 2-methylfuran-3-carbonyl chloride and L-leucine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of this compound.
Applications De Recherche Scientifique
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In one study, this compound was shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. Another study demonstrated that this compound can improve cognitive function in mice with Alzheimer's disease. This compound has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8(10(13)14)11-9(12)7-4-5-15-6(7)2/h4-5,8H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUDXBKEUURKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=C(OC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)

![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)



![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)


![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)